molecular formula C24H27NO6S B11155696 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

Cat. No.: B11155696
M. Wt: 457.5 g/mol
InChI Key: GQADJEOUCQOSLA-QRQCRPRQSA-N
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Description

3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

For instance, the sulfonamide group can be introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The esterification can be achieved by reacting the intermediate with appropriate carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield alcohols, and substitution can yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets . The ester group can be hydrolyzed to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chromene core and the sulfonamide group enhances its potential as a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C24H27NO6S/c1-6-15(3)22(25-32(28,29)19-10-7-14(2)8-11-19)24(27)30-18-9-12-20-16(4)17(5)23(26)31-21(20)13-18/h7-13,15,22,25H,6H2,1-5H3/t15-,22+/m1/s1

InChI Key

GQADJEOUCQOSLA-QRQCRPRQSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C)NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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